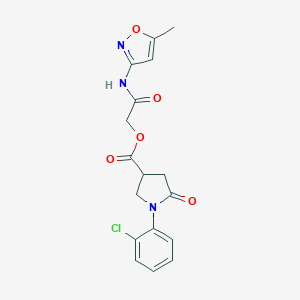
1-(2-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, commonly referred to as CPOP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPOP is a member of the pyrrolidine family of compounds and is synthesized through a multistep process involving the reaction of various chemical reagents.
作用機序
The mechanism of action of CPOP is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and alleviate pain. CPOP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using CPOP in lab experiments is its potential therapeutic applications. However, there are also limitations to its use, including its cost and the complexity of its synthesis.
将来の方向性
There are several future directions for the study of CPOP. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of CPOP and its potential therapeutic applications.
合成法
The synthesis of CPOP involves several steps, starting with the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 1-(2-chlorophenyl)-4,4-dimethyl-3-oxobutene. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 1-(2-chlorophenyl)-4,4-dimethyl-3-isoxazolidinone. The final step involves the reaction of the isoxazolidinone with methyl chloroformate to form CPOP.
科学的研究の応用
CPOP has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects in various preclinical studies. CPOP has also been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C17H16ClN3O5 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-6-14(20-26-10)19-15(22)9-25-17(24)11-7-16(23)21(8-11)13-5-3-2-4-12(13)18/h2-6,11H,7-9H2,1H3,(H,19,20,22) |
InChIキー |
JFPJNJGTKZECMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
正規SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)

![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)

![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)
![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)




